molecular formula C19H20ClN3O3 B2549396 N-(4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide CAS No. 1448135-47-4

N-(4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2549396
CAS No.: 1448135-47-4
M. Wt: 373.84
InChI Key: IBRZWSYTCCLWNR-UHFFFAOYSA-N
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Description

N-(4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a chloropyridinyl group, a piperidine ring, and an acetamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloropyridine with piperidine under specific conditions to form the chloropyridinyl-piperidine intermediate. This intermediate is then reacted with 4-aminophenylacetamide in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloropyridin-2-yl)acetamide
  • N-(4-(4-chlorophenyl)piperidine-1-carbonyl)phenyl)acetamide
  • N-(4-(4-(2-chloropyridin-3-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide

Uniqueness

N-(4-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)phenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its chloropyridinyl group enhances its reactivity, while the piperidine ring contributes to its stability and bioactivity .

Properties

IUPAC Name

N-[4-[4-(3-chloropyridin-2-yl)oxypiperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-13(24)22-15-6-4-14(5-7-15)19(25)23-11-8-16(9-12-23)26-18-17(20)3-2-10-21-18/h2-7,10,16H,8-9,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRZWSYTCCLWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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